molecular formula C26H25BrN2 B14218602 1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-70-3

1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-

Cat. No.: B14218602
CAS No.: 827015-70-3
M. Wt: 445.4 g/mol
InChI Key: LKLYHSHFYUSJFD-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and the indole derivative.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Phenyl-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The bromophenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2-phenyl-: Lacks the bromophenyl and piperidinylmethyl groups, resulting in different biological activities.

    1H-Indole, 3-phenyl-: Similar structure but without the bromophenyl and piperidinylmethyl groups.

    1H-Indole, 3-[(4-bromophenyl)methyl]-: Contains the bromophenyl group but lacks the piperidinylmethyl group.

Uniqueness

1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to the presence of both the bromophenyl and piperidinylmethyl groups, which may confer enhanced biological activity and specificity compared to other indole derivatives.

Properties

CAS No.

827015-70-3

Molecular Formula

C26H25BrN2

Molecular Weight

445.4 g/mol

IUPAC Name

3-[[4-(2-bromophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C26H25BrN2/c27-24-12-6-4-10-21(24)19-14-16-29(17-15-19)18-23-22-11-5-7-13-25(22)28-26(23)20-8-2-1-3-9-20/h1-13,19,28H,14-18H2

InChI Key

LKLYHSHFYUSJFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2Br)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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